3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione

Physicochemical profiling Drug-likeness prediction Scaffold optimization

Ensure SAR continuity by procuring the correct 3-methyl furo[3,2-c]pyran-4,6-dione scaffold (CAS 146983-81-5). The 3-methyl group provides a critical +14 Da mass shift for interference-free SRM-based MS detection and a 0.4-unit logP increase (XLogP3-AA 0.7 vs. 0.3) that enhances BBB permeability prediction. With zero HBD, TPSA of 56.5 Ų, and favorable CNS MPO profile, this scaffold is the strategic choice for neuroscience lead optimization. Avoid procurement errors that compromise biological assay reproducibility—order the precise chemotype your SAR demands.

Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
CAS No. 146983-81-5
Cat. No. B1530787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione
CAS146983-81-5
Molecular FormulaC8H6O4
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESCC1=COC2=C1C(=O)OC(=O)C2
InChIInChI=1S/C8H6O4/c1-4-3-11-5-2-6(9)12-8(10)7(4)5/h3H,2H2,1H3
InChIKeyVWONJJTXQGNTDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 105.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione (CAS 146983-81-5): Chemical Identity and Core Properties for Scientific Procurement


3-Methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione (CAS 146983-81-5) is a heterobicyclic small molecule (C₈H₆O₄, MW 166.13 g/mol) comprising a furan ring ortho-fused to a δ-lactone-bearing pyran-4,6-dione [1]. It is classified as a furo[3,2-c]pyran-4,6-dione, a scaffold that is a substructure in numerous bioactive natural products (e.g., radianthin, inoscavin A, peniapyrones) and synthetic medicinal chemistry leads [2]. The 3-methyl substituent distinguishes it from the unsubstituted parent system 4H,6H,7H-furo[3,2-c]pyran-4,6-dione (CAS 1620989-26-5). Commercially, it is supplied as a research-grade building block with typical purity of 95% .

Why the 3-Methyl Substituent on 3-Methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione Cannot Be Overlooked in Analog Selection


Within the furo[3,2-c]pyran-4,6-dione chemotype, even minor structural variations can produce meaningful differences in physicochemical properties that affect downstream handling, assay performance, and synthetic tractability. The 3-methyl group on this compound increases molecular weight by 14 Da and raises the computed logP (XLogP3-AA) by 0.4 units relative to the unsubstituted parent (0.7 vs. 0.3) [1][2]. In the broader furo-pyranone class, substituent identity and position have been shown to modulate antiproliferative IC₅₀ values by up to 10-fold across cancer cell lines [3]. Consequently, procuring the incorrect analog—whether the des-methyl parent or a regioisomeric methyl variant—risks compromising SAR continuity, chromatographic retention time alignment, and biological assay reproducibility.

Quantitative Differential Evidence: 3-Methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione vs. Closest Analogs


Increased Lipophilicity (ΔXLogP3-AA = +0.4) vs. Des-Methyl Parent Scaffold Alters Predicted Membrane Permeability

The 3-methyl substituent on the target compound elevates the computed octanol-water partition coefficient (XLogP3-AA) to 0.7, compared with 0.3 for the unsubstituted 4H,6H,7H-furo[3,2-c]pyran-4,6-dione (CAS 1620989-26-5), a difference of +0.4 log units [1][2]. This represents a ~2.5-fold increase in predicted lipophilicity and brings the compound closer to the optimal logP range (1–3) for oral bioavailability according to Lipinski guidelines, while the des-methyl analog falls below this threshold.

Physicochemical profiling Drug-likeness prediction Scaffold optimization

Enhanced Molecular Weight and Heavy Atom Count for Improved LC-MS Detection Sensitivity vs. Des-Methyl Analog

The target compound possesses a molecular weight of 166.13 Da and 12 heavy atoms, compared with 152.10 Da and 11 heavy atoms for the des-methyl parent [1][2]. The +14 Da mass increment facilitates cleaner mass spectrometric discrimination from background matrix ions in the low-mass region (m/z 100–200), where chemical noise from solvents and plasticizers is prevalent. This is particularly relevant for quantitative bioanalytical workflows employing triple quadrupole MS in selected reaction monitoring (SRM) mode.

Analytical chemistry LC-MS quantification Bioanalytical method development

Zero Hydrogen Bond Donors and Four Acceptors Define a Distinct H-Bond Profile Influencing Target Engagement vs. Neighboring Hydroxy-Furopyrans

The target compound has zero hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA), computed from its structure lacking hydroxyl or amine substituents [1]. In contrast, naturally occurring furo[3,2-c]pyran-4-one derivatives such as phelligridins and inoscavins frequently carry phenolic hydroxyl groups (≥1 HBD), which introduce additional hydrogen-bonding capacity that can alter target selectivity profiles [2]. In kinase and protease inhibitor programs, HBD count is a critical determinant of blood-brain barrier penetration and selectivity against anti-targets; the absence of HBDs in this scaffold may favor CNS drug discovery applications.

Structure-based drug design Molecular recognition Scaffold classification

Methyl-Substituted Furo[3,2-c]pyran-3,4-diones Demonstrate Multi-Target Bioactivity Breadth: In-Class SAR Evidence

Although direct bioassay data for this specific compound are not publicly available, closely related 2-arylidene-6-methyl-2H-furo[3,2-c]pyran-3,4-diones—which share the same 3-methyl-furo[3,2-c]pyran-4,6-dione core with an exocyclic arylidene—have been evaluated across anti-inflammatory, antimalarial, and anticancer panels, demonstrating multi-target activity breadth [1]. In the broader furo[3,2-c]pyran-4-one class, structurally analogous compounds 5a, 9d, and 9f exhibited MCF-7 breast cancer IC₅₀ values of 6.9, 2.8, and 5.3 µM respectively, with selectivity over normal fibroblasts [2]. This class-level SAR supports the premise that the 3-methyl-furo[3,2-c]pyran-4,6-dione core is a privileged scaffold warranting systematic exploration.

Anticancer drug discovery Anti-inflammatory screening Antimalarial activity

Favorable Topological Polar Surface Area (56.5 Ų) for Blood-Brain Barrier Penetration Prediction vs. Larger Chromenone-Fused Analogs

The topological polar surface area (TPSA) of 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione is 56.5 Ų [1], well below the empirically established threshold of <90 Ų for favorable blood-brain barrier (BBB) penetration and <140 Ų for good oral absorption. In comparison, furo[3,2-c]chromen-4-one derivatives—which extend the π-system with a fused benzene ring—exhibit higher TPSA values (typically >65 Ų) and molecular weights exceeding 200 Da, parameters that collectively reduce the probability of CNS exposure [2]. The compact furo-pyran-dione core (166 Da, TPSA 56.5 Ų) occupies a favorable region of CNS multiparameter optimization (MPO) space.

CNS drug design BBB permeability prediction Physicochemical property-based screening

Commercial Availability and Procurement Specifications: 95% Purity with Documented GHS Safety Profile

3-Methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione is commercially supplied at 95% minimum purity by multiple vendors, including Biosynth (cat. WFA98381) at $562.50 per 50 mg with a 3–4 week lead time . The GHS classification—H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)—is derived from a single ECHA C&L notification and applies specifically to this CAS number [1]. In contrast, procurement data for the des-methyl analog (CAS 1620989-26-5) indicate availability from fewer authenticated suppliers, with equivalent purity specifications but without the same breadth of documented hazard information .

Chemical procurement Laboratory safety Research supply chain

Optimal Research and Procurement Application Scenarios for 3-Methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione


Hit-to-Lead Optimization in CNS Drug Discovery Programs

Medicinal chemistry teams pursuing orally bioavailable, brain-penetrant candidates should prioritize this scaffold over chromenone-fused or hydroxylated furo-pyranone analogs. The compound's TPSA of 56.5 Ų and zero HBD count place it within the favorable CNS MPO zone, predicting adequate BBB penetration without requiring late-stage structural remediation [1]. Its XLogP3-AA of 0.7 further supports predicted oral absorption, making it a strategically advantageous core for neuroscience lead optimization.

SAR Expansion Studies Building on Published Furo[3,2-c]pyran-4-one Anticancer Leads

Research groups investigating antiproliferative furo-pyranone chemotypes can use this scaffold to systematically probe the impact of the 3-methyl group and the 4,6-dione oxidation state on cytotoxicity. Published data for analogous furo[3,2-c]pyran-4-one derivatives (MCF-7 IC₅₀ values ranging from 2.8 to 6.9 µM) provide a quantitative benchmark [2]. Direct procurement of the 4,6-dione variant (rather than the 4-one) enables head-to-head assessment of the contribution of the second carbonyl to target engagement potency and selectivity.

LC-MS/MS Bioanalytical Method Development for Preclinical Pharmacokinetic Studies

Bioanalytical laboratories requiring robust, interference-free quantification of furo-pyranone scaffolds in biological matrices should select this compound for method development. Its molecular weight of 166.13 Da provides a +14 Da advantage over the des-methyl analog for SRM-based MS detection, reducing chemical noise interference in the low-mass region [3]. The documented GHS safety profile also streamlines laboratory hazard communication and institutional chemical approval workflows.

Multi-Target Screening in Anti-Inflammatory and Anti-Infective Discovery Panels

Given the class-level evidence that 2-arylidene-6-methyl-2H-furo[3,2-c]pyran-3,4-diones exhibit anti-inflammatory, antimalarial, and anticancer activities [4], this compound serves as a core scaffold for diversity-oriented synthesis of derivative libraries. Screening teams can leverage the commercial availability of the parent 4,6-dione as a starting material for parallel derivatization (e.g., aldol condensation, nucleophilic substitution), enabling rapid SAR exploration across multiple therapeutic targets from a single procurement lot.

Quote Request

Request a Quote for 3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.